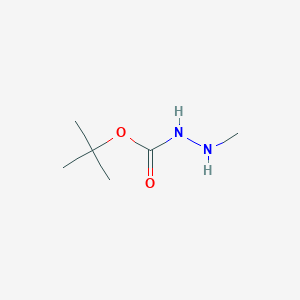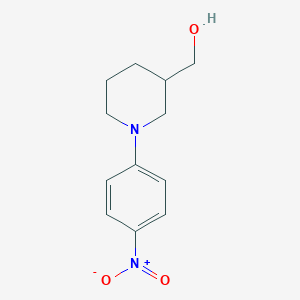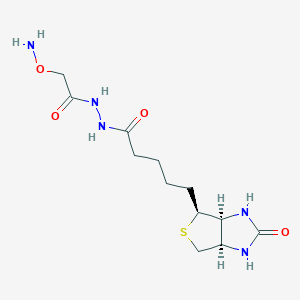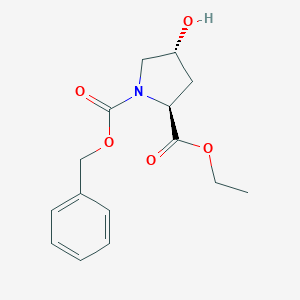
(6-Methyl-5-nitropyridin-2-yl)methanol
Vue d'ensemble
Description
“(6-Methyl-5-nitropyridin-2-yl)methanol” is a chemical compound with the CAS Number: 13603-40-2. It has a molecular weight of 168.15 and its IUPAC name is (6-methyl-5-nitro-2-pyridinyl)methanol . It is stored at room temperature and has a purity of 95%. It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “(6-Methyl-5-nitropyridin-2-yl)methanol” is 1S/C7H8N2O3/c1-5-7 (9 (11)12)3-2-6 (4-10)8-5/h2-3,10H,4H2,1H3 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Methanol as a Key Component in Chemical Synthesis
Methanol, a simple alcohol, plays a crucial role in chemical synthesis and energy technologies. A study by Sarki et al. (2021) highlights its use as both a C1 synthon and H2 source in the selective N-methylation of amines. The research employed RuCl3.xH2O as a catalyst, which effectively tolerates various amines, transforming them into N-methylated products. This process also facilitated the synthesis of pharmaceutical agents such as venlafaxine and imipramine, underscoring the synthetic value of methanol in chemical reactions (Sarki et al., 2021).
Methanol in Reaction Mechanisms
Methanol's role in reaction mechanisms is also significant. For instance, Sakamoto and Plas (1977) studied the reaction of 3-chloro-6-methyW-nitropyridazine 1-oxide with methanolic ammonia, leading to various substitutions on the molecule. This research provides insight into the behavior of nitropyridazine derivatives in the presence of methanol (Sakamoto & Plas, 1977).
Coordination Chemistry
In coordination chemistry, the compound 6-methylpyridine-2-methanol has been explored. Telfer et al. (2008) examined its interaction with divalent first-row transition metal salts. The study aimed to understand the formation of hydrogen-bonded helicates, leading to diverse products such as Cu(ClO4)2 and ZnCl2. This research is crucial in understanding the chemistry of pyridine-alcohol ligands and their interactions with various metal salts (Telfer et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(6-methyl-5-nitropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGKDKNNONDERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647261 | |
| Record name | (6-Methyl-5-nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-5-nitropyridin-2-yl)methanol | |
CAS RN |
13603-40-2 | |
| Record name | (6-Methyl-5-nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)


![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)



